

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoethyl Nitrate

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Compound of Interest

Compound Name: Aminoethyl nitrate

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Introduction

2-Aminoethyl nitrate, also known as nitrolamine or itramin, is an organic nitrate ester with significant vasodilatory properties.^[1] It is the product of the formal condensation of ethanolamine with nitric acid.^[1] This compound has been investigated for its potential therapeutic applications, particularly in the treatment of angina pectoris and ischemic heart disease, due to its ability to generate nitric oxide (NO) and induce vasodilation.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of **2-aminoethyl nitrate**, its synthesis, and its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of **2-aminoethyl nitrate** are summarized in the tables below. It is important to note that while some experimental data is available, certain parameters are based on predicted values due to a lack of comprehensive experimental studies in publicly accessible literature.

General and Physical Properties

| Property | Value | Source |
|---------------------------|---|----------------|
| Appearance | Colorless to pale yellow liquid | [CymitQuimica] |
| Molecular Formula | C ₂ H ₆ N ₂ O ₃ | [1][2] |
| Molecular Weight | 106.08 g/mol | [1][2] |
| Boiling Point (Predicted) | 164.1 ± 23.0 °C | [ChemicalBook] |
| Density (Predicted) | 1.257 ± 0.06 g/cm ³ | [ChemicalBook] |
| Solubility | Soluble in water and polar organic solvents. | [CymitQuimica] |

Chemical and Stability Properties

| Property | Value/Information | Source |
|-----------------|---|----------------|
| IUPAC Name | 2-aminoethyl nitrate | [1] |
| Synonyms | Aminoethyl nitrate, Itramin, Nitrolamine, 2-Nitratoethylamine | [1][3] |
| pKa (Predicted) | 6.59 ± 0.10 | [ChemicalBook] |
| Stability | Sensitive to heat and shock; potentially hazardous. | [CymitQuimica] |

Experimental Protocols

General Synthesis of 2-Aminoethyl Nitrates

A general method for the synthesis of 2-**aminoethyl nitrates** involves the reaction of a corresponding 2-aminoethanol with nitric acid. A more specific, though still general, procedure for a related reaction involves the use of an acyl chloride and a 2-**aminoethyl nitrate** salt in the presence of a base.

Materials:

- Acyl chloride (e.g., benzoyl chloride)

- **2-Aminoethyl nitrate** salt
- Triethylamine
- Dichloromethane
- Anhydrous Sodium Sulfate
- Water
- Ethanol (for recrystallization)

Procedure:

- A suspension of the **2-aminoethyl nitrate** salt (25 mmol) and the acyl chloride (25 mmol) is prepared in dichloromethane (50 ml) and cooled in an ice bath.
- Triethylamine (75 mmol) is added slowly to the stirred suspension.
- The reaction mixture is stirred and allowed to proceed.
- After the reaction is complete, the mixture is washed with water (2 x 20 ml).
- The organic layer is separated and dried over anhydrous sodium sulfate.
- The solvent is evaporated under reduced pressure to yield the crude product.
- The crude product can be purified by distillation under reduced pressure or by recrystallization from ethanol.^[4]

Purification

Purification of **2-aminoethyl nitrate** can be challenging due to its potential instability.

Distillation under reduced pressure is a common method for purifying liquid organic compounds and would be a suitable approach for **2-aminoethyl nitrate**, provided that heating is carefully controlled to avoid decomposition. Recrystallization from a suitable solvent such as ethanol is an alternative if the compound is a solid at room temperature or forms a stable salt.^[4]

Spectroscopic Data (Expected)

While specific experimental spectra for **2-aminoethyl nitrate** are not readily available in the public domain, the expected spectroscopic features can be predicted based on its chemical structure.

^1H and ^{13}C NMR Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the two methylene ($-\text{CH}_2-$) groups. The methylene group attached to the amino group ($-\text{NH}_2$) would likely appear as a triplet, and the methylene group attached to the nitrate group ($-\text{ONO}_2$) would also be expected to be a triplet due to coupling with the adjacent methylene protons. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrate group and the electron-donating nature of the amino group.
- ^{13}C NMR: The carbon NMR spectrum would be expected to show two distinct signals for the two carbon atoms, with their chemical shifts reflecting the different electronic environments.

FTIR Spectroscopy

The infrared spectrum of **2-aminoethyl nitrate** would be expected to exhibit characteristic absorption bands for its functional groups:

- N-H stretching: Around $3300\text{--}3500\text{ cm}^{-1}$ for the primary amine.
- C-H stretching: Around $2850\text{--}2960\text{ cm}^{-1}$.
- NO_2 stretching (asymmetric and symmetric): Strong absorptions typically in the regions of $1590\text{--}1650\text{ cm}^{-1}$ and $1350\text{--}1380\text{ cm}^{-1}$, characteristic of the nitrate group.
- C-N stretching: Around $1020\text{--}1250\text{ cm}^{-1}$.
- N-O stretching: Around $850\text{--}900\text{ cm}^{-1}$.

Mass Spectrometry

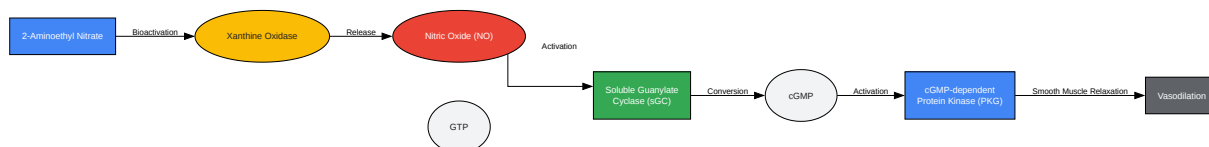
In a mass spectrum, **2-aminoethyl nitrate** (molecular weight 106.08) would be expected to show a molecular ion peak (M^+) at m/z 106. Common fragmentation patterns would likely

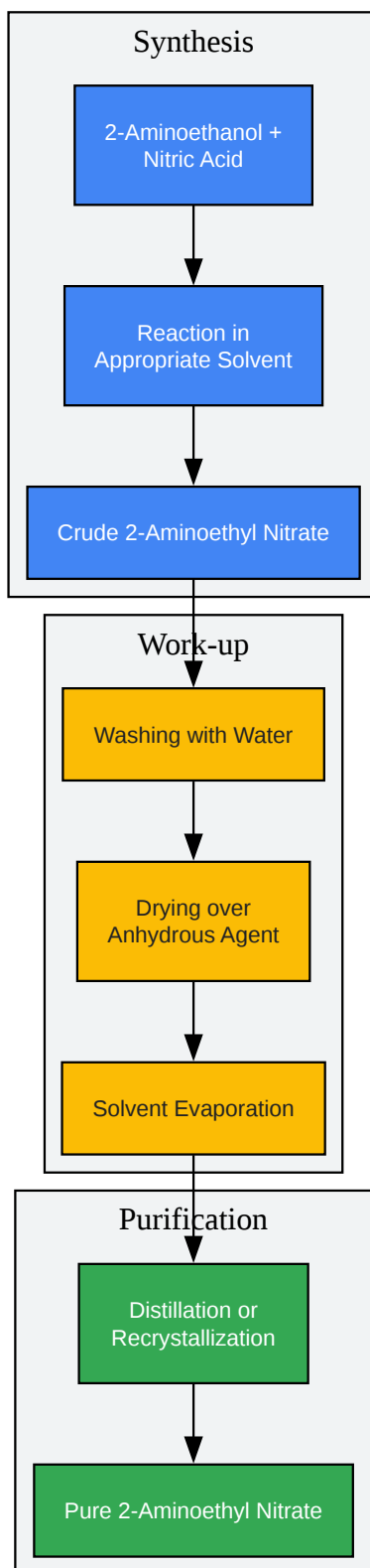
involve the loss of the nitro group (NO_2) leading to a fragment at m/z 60, or cleavage of the C-C bond, resulting in fragments corresponding to $[\text{CH}_2\text{NH}_2]^+$ (m/z 30) and $[\text{CH}_2\text{ONO}_2]^+$.

Mechanism of Action: Vasodilator Signaling Pathway

2-Aminoethyl nitrate exerts its vasodilatory effects through the nitric oxide (NO) signaling pathway.^{[5][6][7]} The bioactivation of **2-aminoethyl nitrate** to release NO is thought to involve the enzyme xanthine oxidase.^{[5][8]} Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.^{[9][10]} This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).^[9] Elevated levels of cGMP subsequently activate cGMP-dependent protein kinase (PKG), which through a series of downstream phosphorylation events, leads to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.^{[9][11][12][13]}

Diagram of the Vasodilator Signaling Pathway of **2-Aminoethyl Nitrate**





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